3-Hydroxypancuronium

Description

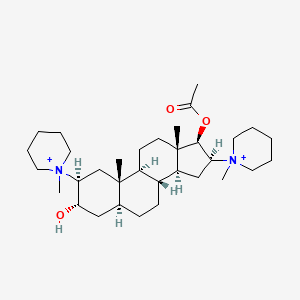

3-Hydroxypancuronium is the primary active metabolite of the aminosteroid neuromuscular blocking agent (NMBA) pancuronium. Formed via hepatic hydroxylation of pancuronium, it retains 30–50% of the parent drug’s neuromuscular blocking activity . Approximately 15% of a pancuronium dose is excreted as this compound in urine, while 11% is eliminated via bile . In patients with renal impairment, reduced clearance of this compound leads to a 2- to 4-fold prolongation of its elimination half-life, significantly extending neuromuscular blockade . This metabolite contributes to prolonged paralysis in renal failure, particularly when pancuronium itself is administered, due to its dependency on renal excretion .

Properties

CAS No. |

43021-44-9 |

|---|---|

Molecular Formula |

C33H58N2O3+2 |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C33H58N2O3/c1-23(36)38-31-28(34(4)16-8-6-9-17-34)21-27-25-13-12-24-20-30(37)29(35(5)18-10-7-11-19-35)22-33(24,3)26(25)14-15-32(27,31)2/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

DNYGUSUWFYEAJL-ZZZJANDJSA-N |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C |

Related CAS |

41261-71-6 (bromide) |

Synonyms |

3-desacetylpancuronium 3-desacetylpancuronium bromide 3-DESPANC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Comparisons

3-Hydroxypancuronium belongs to the aminosteroid class of NMBAs, which includes pancuronium, vecuronium, and rocuronium. These agents share a steroidal backbone but differ in metabolism, excretion, and clinical profiles.

Table 1: Pharmacokinetic and Pharmacodynamic Profiles of Aminosteroid NMBAs and Metabolites

*Relative potency compared to pancuronium as baseline.

Key Findings from Research

- Pancuronium vs. This compound : Pancuronium’s long duration (22–24 minutes in adults) is exacerbated by its metabolite, which contributes up to 30% of total neuromuscular blockade in renal failure . The metabolite’s lower potency requires higher concentrations to maintain blockade, increasing toxicity risks .

- Vecuronium Metabolites : Unlike this compound, vecuronium’s metabolites (e.g., 3-desacetylvecuronium) are fully active and renally excreted, making vecuronium unsafe in chronic kidney disease (CKD) .

- Rocuronium : Lacks active metabolites, reducing risks in renal impairment. Its rapid onset (1–1.5 minutes) and shorter duration (30–40 minutes) make it clinically versatile .

- This contrasts sharply with this compound’s reliance on renal excretion .

Clinical Considerations in Special Populations

- Renal Failure : Pancuronium and this compound are contraindicated due to prolonged half-life. Rocuronium or cisatracurium are safer alternatives .

- Hepatic Impairment : Pancuronium’s metabolism is reduced, increasing reliance on renal excretion of this compound. Rocuronium’s dual hepatic/renal clearance offers flexibility .

- Cardiovascular Effects : Pancuronium’s vagolytic effects (tachycardia) are absent in this compound but remain a concern for the parent drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.